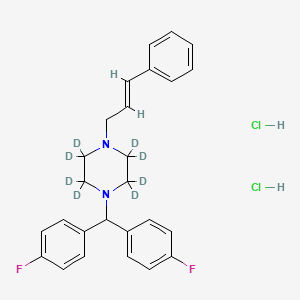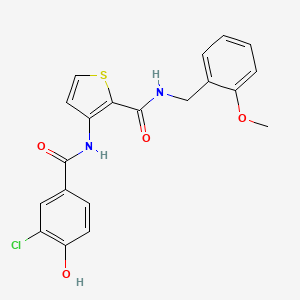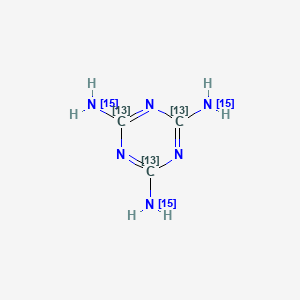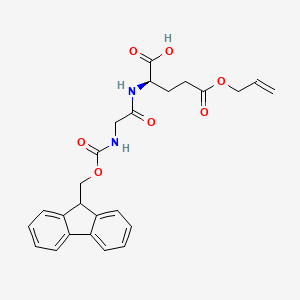
Mavacamten-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mavacamten-d5 is a deuterated form of Mavacamten, a first-in-class, targeted, cardiac-specific myosin inhibitor. It is primarily used in the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow and lead to various cardiac complications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mavacamten-d5 involves the incorporation of deuterium atoms into the Mavacamten molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the deuterated compound from any non-deuterated impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Mavacamten-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Mavacamten-d5 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the effects of deuteration on chemical reactivity and stability.
Biology: Employed in research to understand the role of myosin in muscle contraction and its inhibition.
Medicine: Investigated for its potential therapeutic effects in treating hypertrophic cardiomyopathy and other cardiac conditions.
Wirkmechanismus
Mavacamten-d5 exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin, the motor protein responsible for muscle contraction. This inhibition reduces the number of myosin-actin cross-bridges, leading to decreased myocardial contractility and improved ventricular compliance. The molecular targets include the beta-cardiac myosin heavy chain, and the pathways involved are related to the regulation of sarcomere function and cardiac muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omecamtiv Mecarbil: Another myosin modulator that activates cardiac myosin to increase contractility.
Aficamten: A newer myosin inhibitor with similar applications in treating hypertrophic cardiomyopathy.
Uniqueness
Mavacamten-d5 is unique due to its deuterated nature, which can provide improved pharmacokinetic properties, such as increased metabolic stability and reduced clearance. This can lead to enhanced efficacy and a better safety profile compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
6-[[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI-Schlüssel |
RLCLASQCAPXVLM-MEKJEUOKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


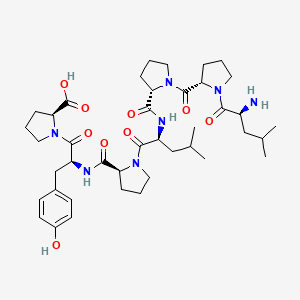
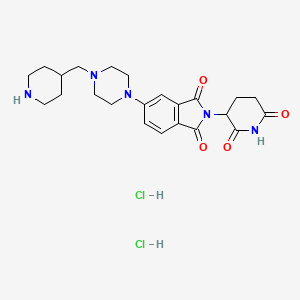
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
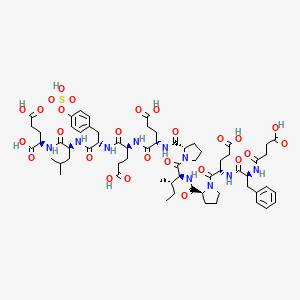
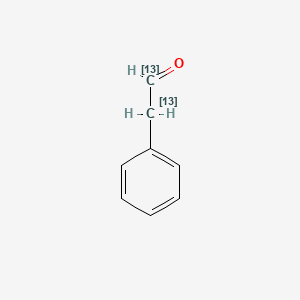
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
